molecular formula C11H6BrN B1340592 6-Bromonaphthalene-2-carbonitrile CAS No. 91065-17-7

6-Bromonaphthalene-2-carbonitrile

Cat. No. B1340592
CAS RN: 91065-17-7
M. Wt: 232.08 g/mol
InChI Key: BIIXVAHSLRLVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromonaphthalene-2-carbonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related bromonaphthalene derivatives and their synthesis, which can provide insights into the properties and reactivity of 6-bromonaphthalene-2-carbonitrile. These derivatives are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and bioactive polyphenols .

Synthesis Analysis

The synthesis of related compounds, such as 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, involves the treatment of 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper bromide catalyst and potassium carbonate in DMSO at elevated temperatures . Another synthesis route for a brominated phthalide derivative employs a combination of tandem Michael addition-Claisen condensation and copper bromide-mediated multi-step reactions . These methods suggest that the synthesis of 6-bromonaphthalene-2-carbonitrile could potentially involve similar catalytic systems and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 6-bromonaphthalene-2-carbonitrile is not explicitly analyzed in the provided papers, the structure of bromonaphthalene derivatives typically includes a bromine atom attached to a naphthalene ring, which can significantly influence the electronic properties of the molecule. The presence of the nitrile group (-CN) at the 2-position would likely contribute to the molecule's reactivity, making it a potential candidate for further functionalization .

Chemical Reactions Analysis

The papers describe reactions involving bromonaphthalene derivatives, such as the reaction of 2-bromo-1-naphthol with arylacetonitriles in the presence of a lithium amide, leading to rearranged carbonitriles . This indicates that bromonaphthalene compounds can participate in addition-rearrangement pathways, potentially forming complex structures. The reactivity of the bromine atom and the nitrile group in 6-bromonaphthalene-2-carbonitrile would likely allow for similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromonaphthalene-2-carbonitrile can be inferred from the properties of related compounds. Bromonaphthalenes are generally characterized by their stability and reactivity towards nucleophilic substitution due to the presence of the bromine atom. The nitrile group is polar and can engage in various chemical reactions, such as hydrolysis or reduction. The papers do not provide specific data on the physical properties such as melting point, boiling point, or solubility, but these could be expected to be influenced by the bromine and nitrile substituents .

Scientific Research Applications

Synthesis and Structural Analysis

6-Bromonaphthalene-2-carbonitrile and its derivatives play a crucial role in the synthesis of complex chemical structures. For instance, a three-step synthesis involving 8-halonaphthalene-1-carbonitriles led to the production of halo carbonitriles with distinct molecular disorders in their crystal structures. This highlights the compound's utility in creating structurally diverse chemical entities with potential applications in material science and crystallography (Noland, Srinivasarao, & Britton, 2011).

Biochemical Applications

6-Bromonaphthalene-2-carbonitrile is instrumental in synthesizing biocompatible chromophores like DANPY derivatives, utilized for staining cellular targets. This synthesis underscores its significance in biochemistry and cellular biology, enabling the development of novel dyes for biological applications (Kingsbury et al., 2019).

Environmental and Chemical Safety

The compound's derivatives were also studied in the context of environmental safety, particularly concerning the formation of brominated dioxins during the pyrolysis of brominated hydrocarbons, a common flame retardant. Understanding these mechanisms is crucial for assessing environmental risks associated with the disposal and accidental burning of materials containing such compounds (Evans & Dellinger, 2003).

Pharmaceutical and Organic Synthesis

In pharmaceutical and organic chemistry, 6-Bromonaphthalene-2-carbonitrile is employed in various synthesis processes. For example, it's used in the Heck-type carbonylation for synthesizing (hetero)aromatic halides, indicating its potential in creating complex organic molecules for pharmaceutical applications (Babjak, Caletková, Ďurišová, & Gracza, 2014).

properties

IUPAC Name

6-bromonaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIXVAHSLRLVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562724
Record name 6-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromonaphthalene-2-carbonitrile

CAS RN

91065-17-7
Record name 6-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 6-bromo-2-naphthamide (1 g, 4.00 mmol) in dioxane (8.00 ml) at 0° C. was added pyridine (0.647 ml, 8.00 mmol) and then TFAA (0.621 ml, 4.40 mmol) dropwise. The reaction was stirred at room temperature for 3 h. The mixture was quenched with H2O and extracted with EtOAc two times, dried over magnesium sulfate, filtered, concentrated. The title compound (653 mg, 70%) was isolated as a beige solid, and used as is for the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.647 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.621 mL
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

To 6-bromo-2-naphthamide (1 g, 4.00 mmol) in 1,4-dioxane (8.00 ml) at 0° C. was added pyridine (0.647 ml, 8.00 mmol) and then trifluoroacetic anhydride (0.621 ml, 4.40 mmol) dropwise. The reaction was stirred at room temperature for 3 h. The mixture was quenched with H2O and extracted with EtOAc two times, dried over magnesium sulfate, filtered, concentrated. The title compound 2b (653 mg, 70%) was isolated as beige solid, and used as is for the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.647 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.621 mL
Type
reactant
Reaction Step Two
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.